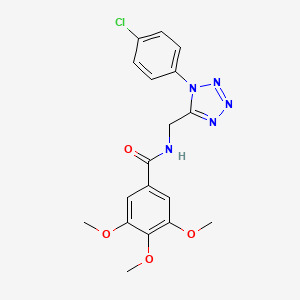
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H18ClN5O4 and its molecular weight is 403.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Studies have been conducted on the synthesis and characterization of novel aromatic polyimides, revealing insights into the properties of materials derived from chemically similar structures. For example, the synthesis of new diamines and their polymerization with various dianhydrides resulted in polymers with significant solubility in organic solvents and thermal stability, showcasing the potential for materials science applications (Butt et al., 2005).
Environmental and Agricultural Applications
In the realm of environmental and agricultural sciences, studies on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole highlight the use of advanced carrier systems for fungicides. Such systems can modify release profiles, reduce environmental toxicity, and enhance efficacy against fungal diseases in plants (Campos et al., 2015).
Chemical Reactivity and Interactions
Research into the stereoelectronic effects of nucleophilic carbene ligands bound to metal moieties provides insight into the electron donor properties and steric parameters of ligands. This has implications for catalysis and the design of reaction mechanisms involving similar chlorophenyl structures (Huang et al., 1999).
Biotransformation and Environmental Impact
The biotransformation of chlorinated compounds by specific strains of bacteria, such as the conversion of dichlorodibenzo-p-dioxin into less harmful metabolites by Sphingomonas wittichii RW1, underscores the potential for bioremediation techniques to address environmental pollutants. This research points to the broader utility of understanding chemical transformations in environmental contexts (Hong et al., 2002).
Advanced Materials and Chemical Properties
Investigations into the properties of materials, such as the synthesis and characterisation of thiourea derivatives showing specific configurations, further contribute to the field of materials science and chemical engineering by illustrating the diverse applications of synthetic chemistry in creating materials with desired properties (Yusof et al., 2010).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Similar compounds are known to affect mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of growth .
Pharmacokinetics
Similar compounds are known to be absorbed to some extent after oral administration . The majority of the dose is eliminated in the feces, with the remainder in the urine . The metabolism of similar compounds proceeds through several pathways, including the loss of certain groups, hydroxylation of rings, and conjugation with glucuronide and sulphate .
Result of Action
Similar compounds are known to cause various effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that similar compounds can cause some degree of reproductive and developmental failure in mammals . and are likely to bioaccumulate in aquatic organisms.
特性
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYNDWZFLUTLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)

![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)

![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)
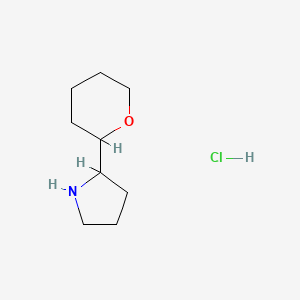
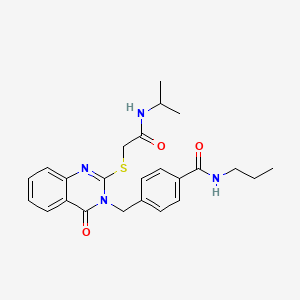
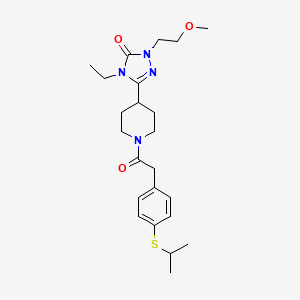
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)


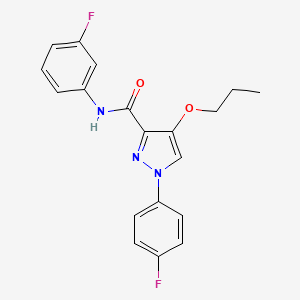
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)
